

Technical Support Center: C.I. Disperse Red 17

Application on Polyester

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Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the exhaustion rate of C.I. **Disperse Red 17** on polyester fibers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing polyester with **Disperse Red 17**?

For high-temperature (HT) dyeing methods, the optimal temperature range is typically 125°C to 135°C.[1][2] This is above the glass transition temperature of polyester, allowing for sufficient fiber swelling and dye diffusion into the polymer structure.[3] Dyeing below 100°C generally results in very low exhaustion rates unless a chemical carrier is used.[4]

Q2: What is the ideal pH for the dyebath?

The ideal pH for dyeing polyester with disperse dyes, including **Disperse Red 17**, is in the acidic range of 4.5 to 5.5.[1][5][6] This pH helps to prevent the degradation of many disperse dyes at high temperatures and ensures optimal dye uptake.[7][8] Acetic acid is commonly used to adjust and maintain the required pH.[5][6]

Q3: Why is a dispersing agent necessary?

Disperse dyes have very low solubility in water. A dispersing agent is crucial to create a stable and uniform dispersion of the dye particles in the dyebath, preventing aggregation and the

formation of dye spots on the fabric.[2][4][9]

Q4: What is the role of a leveling agent?

A leveling agent helps to ensure a uniform and even distribution of the dye on the polyester fabric. It controls the rate of dye uptake, preventing rapid, uneven adsorption which can lead to shade variations.

Q5: What is a carrier, and when should it be used?

A carrier is an organic chemical that acts as a swelling agent for the polyester fiber, allowing for dye penetration at lower temperatures, typically between 85°C and 100°C.[3][4][6] Carriers are used when high-temperature dyeing equipment is not available. However, many carriers have environmental and toxicological concerns.[10]

Q6: What is reduction clearing, and why is it important?

Reduction clearing is a post-dyeing treatment that removes any unfixed dye particles from the surface of the fabric. This process is essential for achieving good wash fastness and preventing color bleeding.[2][5][9][11] It is typically carried out using a solution of sodium hydrosulfite and sodium hydroxide.[2][9][11]

Q7: How can I improve the light fastness of **Disperse Red 17**?

While **Disperse Red 17** generally has good light fastness, ensuring complete dye fixation and proper reduction clearing is crucial. Additionally, some studies suggest that the use of UV absorbers or specific after-treatments can enhance light fastness properties. The choice of compatible dyes in a mixture is also important, as different dyes can affect the overall light fastness.

Troubleshooting Guide

Problem: Uneven Dyeing (Shade Variation)

- Possible Causes:
 - Inadequate scouring and bleaching of the fabric, leaving impurities that hinder dye uptake.

- Too rapid a rate of temperature rise during the dyeing cycle.
- Poor dye dispersion due to insufficient dispersing agent or improper mixing.
- Ineffective leveling agent.
- Incorrect pH of the dyebath.
- Solutions:
 - Ensure the polyester fabric is thoroughly pre-treated to remove all oils, waxes, and sizes.
 - Control the heating rate, typically between 1-2°C per minute.
 - Prepare a dye paste with the dispersing agent before adding it to the dyebath to ensure proper dispersion.[\[5\]](#)[\[9\]](#)
 - Use an effective leveling agent at the recommended concentration.
 - Verify and adjust the dyebath pH to the optimal range of 4.5-5.5 before starting the dyeing process.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Problem: Poor Color Yield (Low Exhaustion Rate)

- Possible Causes:
 - Dyeing temperature is too low.
 - Dyeing time is insufficient.
 - Incorrect pH of the dyebath.
 - Presence of hard water ions (calcium and magnesium) that can interfere with dispersing agents.
- Solutions:
 - For high-temperature methods, ensure the temperature reaches and is maintained at 125-135°C for 45-60 minutes.[\[1\]](#)[\[2\]](#)

- For carrier dyeing, ensure the temperature is maintained at 85-100°C.[3][4]
- Optimize the dyeing time; longer durations can increase dye uptake.
- Confirm the dyebath pH is within the 4.5-5.5 range.[1][5][6]
- Use a sequestering agent in the dyebath if hard water is being used.

Problem: Dye Spots or Stains

- Possible Causes:
 - Agglomeration of dye particles due to poor dispersion.
 - Precipitation of the dye in the dyebath.
 - Contamination of the fabric or dyeing equipment.
- Solutions:
 - Ensure the dispersing agent is effective and used at the correct concentration.
 - Make a smooth paste of the dye with the dispersing agent and a small amount of water before adding it to the main bath.[5][9]
 - Thoroughly clean all dyeing equipment before use.
 - Ensure the fabric is free from any contaminants before dyeing.

Problem: Poor Wash Fastness

- Possible Causes:
 - Incomplete removal of unfixed surface dye.
 - Dyeing at a temperature that is too low, resulting in poor dye penetration.
- Solutions:

- Perform a thorough reduction clearing after dyeing to remove all surface dye.[2][5][9][11]
- Ensure the dyeing temperature is optimal to facilitate proper diffusion of the dye into the fiber.

Problem: Color Bleeding or Migration

- Possible Causes:
 - Residual carrier on the fabric after dyeing.
 - Inadequate reduction clearing.
- Solutions:
 - If using a carrier, ensure it is completely removed after dyeing through a rigorous washing process.
 - Implement an effective reduction clearing step to eliminate any unfixed dye on the fiber surface.[2][5][9][11]

Problem: Shade changes after finishing.

- Possible Causes:
 - Sublimation of the dye during high-temperature finishing processes like heat-setting.
 - Chemical reaction with finishing agents.
- Solutions:
 - Select disperse dyes with good sublimation fastness if high-temperature finishing is required.
 - Test the compatibility of all finishing agents with the dyed fabric beforehand.

Quantitative Data Summary

The following tables provide illustrative data based on typical results for disperse dyes on polyester. Actual values for **Disperse Red 17** may vary depending on the specific experimental conditions.

Table 1: Effect of Temperature on Dye Exhaustion (Illustrative Data)

Dyeing Temperature (°C)	Exhaustion Rate (%)
100	35
110	55
120	75
130	90
140	88 (potential for some degradation)

Table 2: Influence of pH on Color Strength (K/S Value) (Illustrative Data)

Dyebath pH	Relative Color Strength (K/S)
3.5	8.5
4.5	10.2
5.5	10.0
6.5	9.1
7.5	7.8

Table 3: Effect of Carrier Concentration on Color Strength (K/S Value) at 100°C (Illustrative Data)

Carrier Concentration (% owf)	Relative Color Strength (K/S)
0	4.2
2	7.8
4	9.5
6	9.6

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol for Disperse Red 17

This protocol is designed for achieving high exhaustion and good fastness properties.

- Fabric Preparation:
 - Scour the polyester fabric with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20 minutes to remove any impurities.
 - Rinse the fabric thoroughly with hot and then cold water.
 - Dry the fabric and weigh it accurately.
- Dyebath Preparation (Liquor Ratio 10:1):
 - Calculate the required amount of water.
 - Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the water.
 - In a separate container, make a smooth paste of the required amount of **Disperse Red 17** (e.g., 1% on weight of fabric) with a small amount of water and some of the dispersing agent from the main bath.[\[5\]](#)[\[9\]](#)
 - Add the dye paste to the dyebath and stir well.
 - Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Dyeing Cycle:
 - Immerse the polyester fabric in the dyebath at room temperature.
 - Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[\[2\]](#)
 - Hold the temperature at 130°C for 45-60 minutes.[\[2\]](#)
 - Cool the dyebath down to 70°C at a rate of 2-3°C per minute.[\[2\]](#)
- Post-Treatment:
 - Rinse the dyed fabric with hot water.
 - Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[\[2\]](#)[\[9\]](#)[\[11\]](#)
 - Treat the fabric in this bath at 70-80°C for 15-20 minutes.[\[2\]](#)[\[9\]](#)
 - Rinse thoroughly with hot water, then cold water.
 - Neutralize with a weak solution of acetic acid if necessary, followed by a final cold water rinse.
 - Dry the fabric.

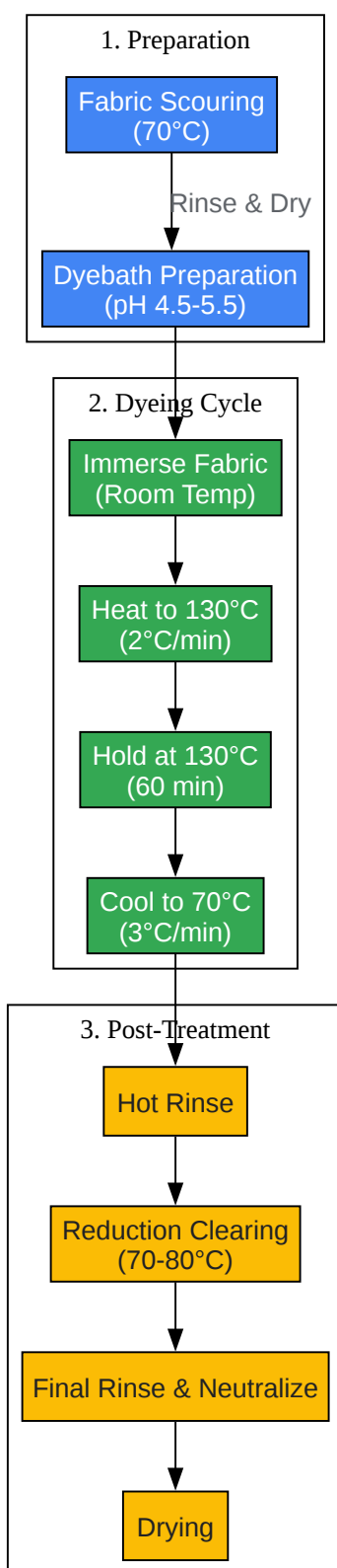
Carrier Dyeing Protocol for Disperse Red 17 (Low-Temperature Application)

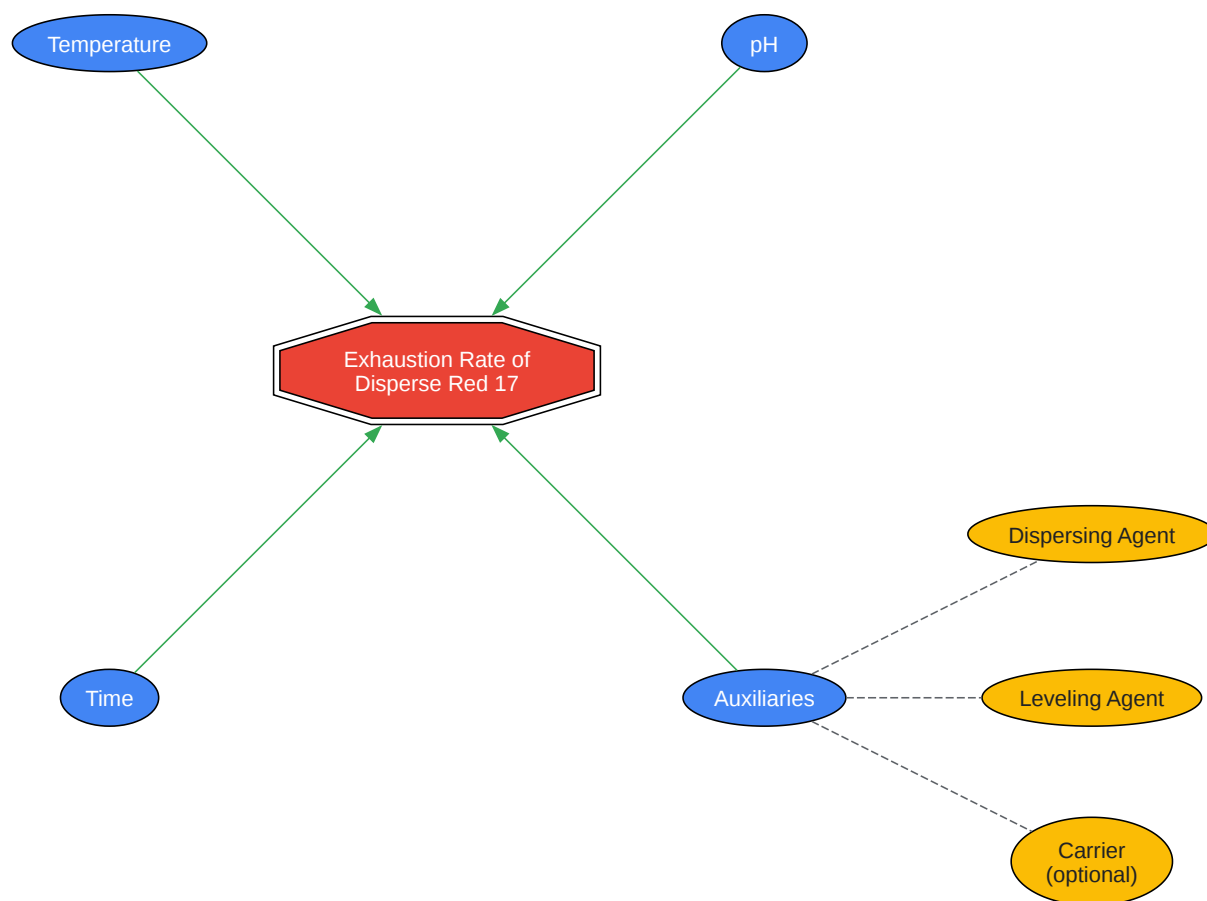
This protocol is an alternative when high-temperature equipment is unavailable.

- Fabric Preparation:
 - Follow the same scouring and rinsing procedure as in the high-temperature protocol.
- Dyebath Preparation (Liquor Ratio 10:1):
 - Prepare the dyebath with dispersing and leveling agents as described previously.

- Add a suitable carrier (e.g., 2-5% on weight of fabric) to the dyebath.
- Prepare and add the **Disperse Red 17** paste.
- Adjust the pH to 4.5-5.5 with acetic acid.^[4]^[5]
- Dyeing Cycle:
 - Immerse the fabric in the dyebath at 60°C.^[4]^[5]
 - Raise the temperature to 90-100°C at a rate of 1.5-2°C per minute.
 - Hold the temperature for 60-90 minutes.^[5]
- Post-Treatment:
 - Follow the same rinsing, reduction clearing, and drying steps as in the high-temperature protocol to ensure good fastness and removal of residual carrier.

Visualizations





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